2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonic acid with thionyl chloride.
Reaction with 2-methoxyaniline: The benzenesulfonyl chloride is then reacted with 2-methoxyaniline to form the sulfonamide intermediate.
Acylation: The intermediate is further reacted with 2-tert-butylsulfanylethylamine and acetic anhydride to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, modulating various physiological processes.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide can be compared with other sulfonamide derivatives, such as:
- 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-chlorophenyl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-21(2,3)28-15-14-22-20(24)16-23(18-12-8-9-13-19(18)27-4)29(25,26)17-10-6-5-7-11-17/h5-13H,14-16H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJMJFPOECHHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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